molecular formula C25H22ClN3O4S2 B11078386 Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11078386
M. Wt: 528.0 g/mol
InChI Key: NIIZPEYFBKIAJV-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE: is a complex organic compound that features a combination of aromatic, heterocyclic, and acyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Imidazolidinone Core: This step involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the imidazolidinone ring.

    Thienylmethyl Substitution: The imidazolidinone intermediate is then reacted with 2-thienylmethyl bromide in the presence of a base to introduce the thienylmethyl group.

    Acylation: The resulting compound undergoes acylation with ethyl 4-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

ETHYL 4-({2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(2-(4-CHLOROPHENYL)-1-CYANOVINYL)BENZOATE
  • ETHYL 4-[({[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE

Uniqueness

ETHYL 4-({2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H22ClN3O4S2

Molecular Weight

528.0 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-chlorophenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H22ClN3O4S2/c1-2-33-24(32)16-5-9-18(10-6-16)27-22(30)14-21-23(31)29(19-11-7-17(26)8-12-19)25(34)28(21)15-20-4-3-13-35-20/h3-13,21H,2,14-15H2,1H3,(H,27,30)

InChI Key

NIIZPEYFBKIAJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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